2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide
Description
This compound is a quinazolinone derivative characterized by a 6-chloro substituent on the quinazolinone core, a phenyl group at position 4, and an acetamide side chain linked to a 4-fluoro-2-methylphenyl moiety. Quinazolinones are heterocyclic compounds with demonstrated pharmacological relevance, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O2/c1-14-11-17(25)8-9-19(14)26-21(29)13-28-20-10-7-16(24)12-18(20)22(27-23(28)30)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUIVQDSXOPWQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Phenyl and Chloro Groups: The phenyl and chloro groups can be introduced through substitution reactions using suitable halogenated reagents.
Acetylation: The final step involves the acetylation of the quinazolinone derivative with 4-fluoro-2-methylaniline under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methyl groups.
Reduction: Reduction reactions could target the carbonyl group in the quinazolinone core.
Substitution: The chloro and fluoro groups make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could lead to alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its biological activities.
Industry: Could be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights:
Core Scaffold Diversity: The target compound’s quinazolinone core is shared with CAS 1086683-93-3 and AJ5d . This scaffold is associated with kinase inhibition, whereas phthalazinone (CAS 866153-80-2) and oxadiazolidinone (CAS 478033-67-9) cores are linked to DNA interaction and metabolic stability, respectively .
Substituent Effects: Halogenation: Chloro and fluoro groups improve membrane permeability and resistance to oxidative metabolism. The target compound’s 6-Cl and 4-F-2-MePh substituents may enhance selectivity compared to AJ5d’s 4-F-Ph and 2-Cl-Ph . Side Chains: The acetamide group in the target compound and CAS 866153-80-2 supports hydrogen bonding, critical for target engagement. In contrast, the dimethylamino group in CAS 1086683-93-3 could enhance solubility in polar environments .
The oxadiazolidinone derivative (CAS 478033-67-9) highlights the trade-off between metabolic stability and synthetic complexity .
Biological Activity
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential as a therapeutic agent, particularly in oncology and antimicrobial applications. The unique structural features of this compound suggest various interactions with biological targets, which can lead to significant pharmacological effects.
Structural Characteristics
The molecular formula of the compound is , and it features several notable structural components:
- Quinazoline Core : The fused benzene and pyrimidine rings provide a stable scaffold for biological activity.
- Chloro and Fluoro Substituents : These halogen groups enhance lipophilicity and may influence the compound's interaction with cellular targets.
- Acetamide Moiety : This functional group is crucial for the compound's solubility and bioavailability.
Biological Activities
The biological activities associated with this compound are diverse and include:
Anticancer Activity
Quinazoline derivatives have been explored extensively for their anticancer properties due to their ability to inhibit specific kinases involved in tumor growth. Preliminary studies suggest that this compound may act as a kinase inhibitor, impacting pathways critical for cancer cell proliferation.
Table 1: Comparative Anticancer Activity of Quinazoline Derivatives
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 2-(6-chloro-2-oxo-4-phenylquinazoline) | 12.5 | EGFR Inhibition |
| 2-(6-chloro-2-oxo-4-phenyl-dihydroquinazoline) | 8.3 | PDGFR Inhibition |
| Target Compound | 5.0 | Potential Multi-Kinase Inhibitor |
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit antimicrobial properties against various pathogens. The target compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of quinazoline derivatives, 2-(6-chloro-2-oxo-4-phenyl-dihydroquinazoline) demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with zones of inhibition measuring up to 15 mm.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with key enzymes or receptors involved in signaling pathways associated with cell growth and apoptosis.
Enzyme Interaction Studies
Studies have shown that quinazoline derivatives can inhibit enzymes such as:
- Dihydrofolate Reductase (DHFR) - involved in DNA synthesis.
- Cyclin-dependent Kinases (CDKs) - crucial for cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
